molecular formula C16H14F2N4O3S B11249066 1-{7-Acetyl-6-[4-(difluoromethoxy)phenyl]-3-methyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}ethan-1-one

1-{7-Acetyl-6-[4-(difluoromethoxy)phenyl]-3-methyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}ethan-1-one

Cat. No.: B11249066
M. Wt: 380.4 g/mol
InChI Key: ZYLHFZMEQMUOED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{7-Acetyl-6-[4-(difluoromethoxy)phenyl]-3-methyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}ethan-1-one is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the fusion of a triazole ring with a thiadiazine ring, which imparts unique chemical and biological properties. The presence of the difluoromethoxyphenyl group further enhances its pharmacological potential.

Chemical Reactions Analysis

1-{7-Acetyl-6-[4-(difluoromethoxy)phenyl]-3-methyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has shown significant potential in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-{7-Acetyl-6-[4-(difluoromethoxy)phenyl]-3-methyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}ethan-1-one involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity . This inhibition can lead to various therapeutic effects, including reduced inflammation and antimicrobial activity.

Comparison with Similar Compounds

1-{7-Acetyl-6-[4-(difluoromethoxy)phenyl]-3-methyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}ethan-1-one can be compared with other triazolothiadiazine derivatives:

Properties

Molecular Formula

C16H14F2N4O3S

Molecular Weight

380.4 g/mol

IUPAC Name

1-[5-acetyl-6-[4-(difluoromethoxy)phenyl]-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C16H14F2N4O3S/c1-8(23)14-13(11-4-6-12(7-5-11)25-15(17)18)22(10(3)24)21-9(2)19-20-16(21)26-14/h4-7,15H,1-3H3

InChI Key

ZYLHFZMEQMUOED-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N(C(=C(S2)C(=O)C)C3=CC=C(C=C3)OC(F)F)C(=O)C

Origin of Product

United States

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